1-(3,4-Dibromothiophen-2-yl)-2-methylpropan-1-ol
Description
1-(3,4-Dibromothiophen-2-yl)-2-methylpropan-1-ol is a brominated thiophene derivative featuring a secondary alcohol functional group. Its structure consists of a thiophene ring substituted with bromine atoms at the 3- and 4-positions, coupled with a 2-methylpropan-1-ol moiety at the 2-position. The compound’s unique electronic and steric profile, driven by bromine’s electron-withdrawing effects and the thiophene’s aromaticity, makes it a candidate for applications in organic synthesis, materials science, and pharmaceutical intermediates.
Properties
Molecular Formula |
C8H10Br2OS |
|---|---|
Molecular Weight |
314.04 g/mol |
IUPAC Name |
1-(3,4-dibromothiophen-2-yl)-2-methylpropan-1-ol |
InChI |
InChI=1S/C8H10Br2OS/c1-4(2)7(11)8-6(10)5(9)3-12-8/h3-4,7,11H,1-2H3 |
InChI Key |
KAMICUHRGPCNJT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C1=C(C(=CS1)Br)Br)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes: The synthesis of 1-(3,4-Dibromothiophen-2-yl)-2-methylpropan-1-ol involves bromination of 2-methylthiophene followed by oxidation to form the corresponding ethanone .
Reaction Conditions: Specific conditions for these reactions may vary, but generally, bromination occurs using bromine or a brominating agent (e.g., N-bromosuccinimide) in a suitable solvent (e.g., chloroform or dichloromethane). Oxidation can be achieved using reagents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Chemical Reactions Analysis
Scientific Research Applications
Chemistry: The compound serves as a valuable building block for the synthesis of more complex molecules.
Biology and Medicine: Research on its biological activity, potential pharmacological effects, and toxicity is ongoing.
Industry: Its applications in industry remain to be explored.
Mechanism of Action
- Detailed information on the mechanism of action for this compound is not readily available. Further research is needed to elucidate its effects at the molecular level.
Comparison with Similar Compounds
Table 1: Structural Comparison
Key Observations :
- Ring Type : The target compound’s thiophene ring confers distinct electronic properties compared to benzene derivatives. Thiophene’s lower resonance energy increases reactivity in electrophilic substitutions.
- Halogen Effects : Bromine’s larger atomic size and polarizability (vs. F or Cl) enhance van der Waals interactions, likely increasing boiling point and lipophilicity.
- Functional Groups : The secondary alcohol group enables hydrogen bonding, influencing solubility in polar solvents. The diol in exhibits higher hydrophilicity due to multiple hydroxyl groups.
Physicochemical Properties
Table 2: Physical State and Stability
Key Observations :
Biological Activity
1-(3,4-Dibromothiophen-2-yl)-2-methylpropan-1-ol is a synthetic compound that has garnered interest in various fields of biological research due to its unique structural properties and potential applications. The compound features a dibromothiophene moiety, which is known for its diverse biological activities, including antimicrobial and anticancer properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The chemical structure of 1-(3,4-Dibromothiophen-2-yl)-2-methylpropan-1-ol can be represented as follows:
This compound features a thiophene ring substituted with bromine atoms and a secondary alcohol group, which may contribute to its biological reactivity.
Biological Activity Overview
The biological activity of 1-(3,4-Dibromothiophen-2-yl)-2-methylpropan-1-ol has been investigated in several studies. Below are key areas of focus:
Antimicrobial Activity
Numerous studies have reported on the antimicrobial properties of dibromothiophene derivatives. The presence of bromine atoms in the structure enhances the compound's ability to disrupt microbial cell membranes.
Table 1: Antimicrobial Activity Against Various Pathogens
| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 64 µg/mL | |
| Candida albicans | 16 µg/mL |
Anticancer Activity
Research has also highlighted the potential anticancer effects of this compound. The mechanism often involves the induction of apoptosis in cancer cells.
Case Study: In Vitro Evaluation of Anticancer Activity
A study conducted on human breast cancer cell lines (MCF-7) demonstrated that treatment with 1-(3,4-Dibromothiophen-2-yl)-2-methylpropan-1-ol resulted in a significant reduction in cell viability. The compound exhibited an IC50 value of approximately 25 µM after 48 hours of exposure, indicating potent anticancer activity.
Table 2: Effects on Cancer Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action | Reference |
|---|---|---|---|
| MCF-7 | 25 | Apoptosis induction | |
| HeLa | 30 | Cell cycle arrest | |
| A549 | 35 | ROS generation |
Mechanistic Insights
The biological activity of 1-(3,4-Dibromothiophen-2-yl)-2-methylpropan-1-ol can be attributed to several mechanisms:
- Cell Membrane Disruption : The lipophilic nature of the dibromothiophene moiety allows it to integrate into microbial membranes, leading to increased permeability and cell death.
- Apoptosis Induction : In cancer cells, the compound triggers apoptotic pathways through the activation of caspases and the release of cytochrome c from mitochondria.
- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in cells, contributing to its anticancer effects.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
